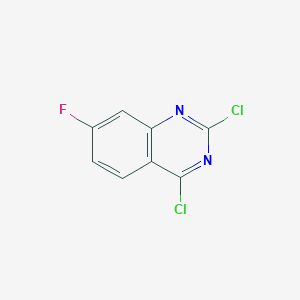

2,4-Dichloro-7-fluoroquinazoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,4-dichloro-7-fluoroquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Cl2FN2/c9-7-5-2-1-4(11)3-6(5)12-8(10)13-7/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHGKYNUUYMRIAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)N=C(N=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Cl2FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50614373 | |

| Record name | 2,4-Dichloro-7-fluoroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50614373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174566-15-5 | |

| Record name | 2,4-Dichloro-7-fluoroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50614373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2,4-Dichloro-7-fluoroquinazoline: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the chemical and physical properties of 2,4-Dichloro-7-fluoroquinazoline, a key intermediate in the synthesis of various biologically active compounds. This document outlines its core characteristics, detailed experimental protocols for its synthesis and analysis, and its relevance in the context of established signaling pathways.

Core Chemical Properties

This compound is a halogenated heterocyclic compound with the molecular formula C₈H₃Cl₂FN₂. It serves as a crucial building block in medicinal chemistry, particularly in the development of kinase inhibitors.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₃Cl₂FN₂ | [1] |

| Molecular Weight | 217.02 g/mol | [1] |

| Appearance | White to off-white solid | Generic observation for similar compounds |

| Melting Point | Not experimentally reported in cited literature. | |

| Boiling Point | Not experimentally reported in cited literature. | |

| Solubility | Recrystallized from acetone, suggesting solubility in this solvent.[1] Specific solubility data in other organic solvents is not readily available in the reviewed literature. |

Crystallographic Data

The solid-state structure of this compound has been elucidated by X-ray crystallography, providing precise bond lengths and angles. The molecule is noted to be essentially planar.[1]

Table 2: Crystal Data and Structure Refinement for this compound

| Parameter | Value |

| Empirical formula | C₈H₃Cl₂FN₂ |

| Formula weight | 217.02 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 3.8257 (3) Å, α = 90°b = 15.0664 (9) Å, β = 95.102 (5)°c = 14.3453 (6) Å, γ = 90° |

| Volume | 823.59 (9) ų |

| Z | 4 |

| Density (calculated) | 1.751 Mg/m³ |

| Absorption coefficient | 0.753 mm⁻¹ |

| F(000) | 432 |

| Crystal size | 0.35 x 0.30 x 0.25 mm |

| Theta range for data collection | 2.53 to 25.00° |

| Index ranges | -4<=h<=4, -17<=k<=17, -17<=l<=16 |

| Reflections collected | 3156 |

| Independent reflections | 1452 [R(int) = 0.0254] |

| Completeness to theta = 25.00° | 99.8 % |

| Absorption correction | Semi-empirical from equivalents |

| Max. and min. transmission | 0.8346 and 0.7798 |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 1452 / 0 / 118 |

| Goodness-of-fit on F² | 1.071 |

| Final R indices [I>2sigma(I)] | R1 = 0.0383, wR2 = 0.0950 |

| R indices (all data) | R1 = 0.0528, wR2 = 0.1032 |

| Largest diff. peak and hole | 0.199 and -0.231 e.Å⁻³ |

| (Data sourced from Gao et al., 2012)[1] |

Spectroscopic Properties

Table 3: Predicted Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | Aromatic region (δ 7.0-8.5 ppm): Three signals corresponding to the three protons on the benzene ring. The coupling patterns (doublet, doublet of doublets, etc.) and coupling constants (J values) would be influenced by the fluorine and chloro substituents. |

| ¹³C NMR | Aromatic region (δ 110-160 ppm): Eight distinct signals are expected for the eight carbon atoms in the quinazoline ring system. The carbons attached to chlorine and fluorine will show characteristic chemical shifts and C-F coupling. |

| FTIR | C=N stretching: ~1620-1580 cm⁻¹C=C aromatic stretching: ~1580-1450 cm⁻¹C-Cl stretching: ~800-600 cm⁻¹C-F stretching: ~1250-1000 cm⁻¹Aromatic C-H stretching: ~3100-3000 cm⁻¹ |

| Mass Spec. | Molecular ion peak (M⁺) expected at m/z 216, with a characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4 in a 9:6:1 ratio). Fragmentation would likely involve the loss of chlorine and fluorine atoms. |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and characterization of this compound.

Synthesis of this compound

This two-step synthesis protocol is adapted from the procedure described by Gao et al. (2012).[1]

Step 1: Synthesis of 7-fluoroquinazoline-2,4(1H,3H)-dione

-

Reaction Setup: Suspend 2-amino-4-fluorobenzoic acid (100 g, 0.645 mol) in 2 L of water in a large reaction vessel equipped with a mechanical stirrer.

-

Addition of Reagents: Add acetic acid (80 ml) to the suspension. Dropwise, add a solution of sodium cyanate (NaOCN) (105 g, 1.616 mol) in 800 ml of water under vigorous stirring.

-

Stirring: Stir the reaction mixture at room temperature for 30 minutes.

-

Basification: Add sodium hydroxide (NaOH) (480 g, 12 mol) in small portions, ensuring the temperature is controlled by cooling the mixture to room temperature.

-

Acidification and Precipitation: Slowly add concentrated hydrochloric acid (~1.2 L) dropwise to the reaction mixture to adjust the pH to approximately 4. This will cause strong foaming and the precipitation of the product.

-

Isolation: Separate the precipitate by filtration, wash it with water, and air-dry to obtain 7-fluoroquinazoline-2,4(1H,3H)-dione. The reported yield is 82% (95 g). This product can be used in the next step without further purification.

Step 2: Synthesis of this compound

-

Reaction Mixture: In a round-bottom flask, combine 7-fluoroquinazoline-2,4(1H,3H)-dione (150 g, 0.83 mol), N,N-diethylaniline (125 g, 0.84 mol), and phosphorus oxychloride (POCl₃) (500 ml).

-

Reflux: Reflux the mixture overnight.

-

Removal of POCl₃: After cooling, remove the excess POCl₃ using a rotary evaporator.

-

Precipitation: Carefully pour the residue into a mixture of ice and water (~4 L). A precipitate will form.

-

Isolation and Purification: Separate the precipitate by filtration, wash it with water, and dry it under a vacuum to yield this compound. The reported yield is 94% (170 g). For single crystals suitable for X-ray diffraction, the product can be recrystallized from acetone.[1]

Caption: Synthetic pathway for this compound.

Analytical Characterization Protocols

The following are general protocols for the analytical characterization of the synthesized this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

-

Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Obtain a standard one-dimensional ¹H NMR spectrum.

-

Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction).

-

Analysis: Integrate the signals to determine the relative number of protons. Analyze the chemical shifts (ppm) and coupling constants (Hz) to assign the signals to the protons in the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation (Solid): Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid.

-

Background Spectrum: Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Sample Spectrum: Record the spectrum of the sample.

-

Data Analysis: The instrument software will automatically ratio the sample spectrum to the background spectrum. Identify the characteristic absorption bands (in cm⁻¹) and assign them to the corresponding functional groups in the molecule.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: Obtain the mass spectrum, which shows the mass-to-charge ratio (m/z) of the ions.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the molecular weight and deduce structural information. The isotopic pattern of chlorine is a key diagnostic feature.

Biological Context and Potential Signaling Pathways

Quinazoline derivatives are a well-established class of compounds that exhibit a broad range of biological activities, most notably as inhibitors of protein kinases.[1] Several quinazoline-based drugs, such as gefitinib (Iressa) and erlotinib (Tarceva), are approved for cancer therapy and target the Epidermal Growth Factor Receptor (EGFR).[1] Furthermore, quinazoline analogues have been investigated as selective inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1]

While specific experimental data for the interaction of this compound with these pathways is not available in the reviewed literature, its structural similarity to known inhibitors suggests it could serve as a scaffold for the development of novel EGFR or VEGFR-2 inhibitors.

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

The EGFR signaling pathway plays a crucial role in regulating cell proliferation, survival, and differentiation. Its dysregulation is a hallmark of many cancers.

Caption: Overview of the EGFR signaling cascade.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Signaling Pathway

The VEGFR-2 signaling pathway is a key regulator of angiogenesis, the formation of new blood vessels. Inhibition of this pathway is a critical strategy in cancer therapy to cut off the blood supply to tumors.

References

A Technical Guide to 2,4-Dichloro-7-fluoroquinazoline (CAS No. 174566-15-5): A Key Intermediate in Kinase Inhibitor Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,4-Dichloro-7-fluoroquinazoline, a key heterocyclic building block in the development of targeted therapeutics. This document details its chemical and physical properties, synthesis protocols, reactivity, and its significant application as a precursor to potent kinase inhibitors.

Chemical and Physical Properties

This compound is a polysubstituted quinazoline ring system. The presence of two reactive chlorine atoms at the C2 and C4 positions, along with a fluorine atom at the C7 position, makes it a versatile intermediate for the synthesis of a diverse range of biologically active molecules.[1]

| Property | Value | Reference |

| CAS Number | 174566-15-5 | [2] |

| Molecular Formula | C₈H₃Cl₂FN₂ | [2] |

| Molecular Weight | 217.03 g/mol | [2] |

| Appearance | Off-white to light yellow powder | [3] |

| Purity | ≥98% (typical) | [3] |

| Storage | Room temperature, dry conditions | [1] |

Crystallographic Data

Single crystal X-ray diffraction studies have revealed that the this compound molecule is essentially planar.[4] In the crystalline state, molecules exhibit π–π stacking between the parallel quinazoline moieties.[4]

| Crystal Data Parameter | Value | Reference |

| Molecular Formula | C₈H₃Cl₂FN₂ | [4] |

| Molecular Weight (Mr) | 217.02 | [4] |

| Crystal System | Monoclinic | [4] |

| Space Group | P2₁/c | [4] |

| a (Å) | 3.8257 (3) | [4] |

| b (Å) | 15.0664 (9) | [4] |

| c (Å) | 14.3453 (6) | [4] |

| β (°) | 95.102 (5) | [4] |

| Volume (V) (ų) | 823.59 (9) | [4] |

| Z | 4 | [4] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from 2-amino-4-fluorobenzoic acid.[4] The general synthetic workflow is outlined below.

References

An In-depth Technical Guide to 2,4-Dichloro-7-fluoroquinazoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Dichloro-7-fluoroquinazoline is a halogenated heterocyclic compound that serves as a pivotal intermediate in synthetic organic chemistry and drug discovery. Its quinazoline core is a common scaffold in a variety of pharmacologically active molecules, including several FDA-approved anticancer drugs.[1] The reactivity of the chloro-substituents at the C2 and C4 positions allows for versatile derivatization, making it a valuable building block for creating libraries of novel compounds for biological screening. This document provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, and crystallographic data, intended for professionals in the field of medicinal chemistry and drug development.

Molecular Structure and Properties

This compound possesses a bicyclic aromatic structure, where a pyrimidine ring is fused to a benzene ring.[2] The systematic IUPAC name for this compound is this compound. The molecule is characterized by the presence of two reactive chlorine atoms at positions 2 and 4, and a fluorine atom at position 7 of the quinazoline core.[1] This substitution pattern is crucial for its utility in the synthesis of more complex molecules, particularly kinase inhibitors.[1]

The molecule is essentially planar, a feature that facilitates intermolecular interactions such as π–π stacking in its solid state.[1][3]

Physicochemical and Spectroscopic Data

The key properties and identifiers for this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₃Cl₂FN₂ | [1] |

| Molecular Weight | 217.03 g/mol | [4] |

| CAS Number | 174566-15-5 | [4] |

| Appearance | Light yellow crystalline solid | [5] |

| Melting Point | Not explicitly available in search results. | |

| Solubility | Recrystallized from acetone.[1] | |

| ¹H NMR (400 MHz, CDCl₃) | δ 8.32 (m, 1H), 7.63 (d, 1H), 7.49 (t, 1H) | [4] |

| Mass Spectrometry | Exact Mass: 215.9657 Da. The molecular ion peak would show a characteristic isotopic pattern for two chlorine atoms. | [6] |

Crystallographic Data

Single-crystal X-ray diffraction analysis has provided detailed insights into the three-dimensional structure of this compound. The molecule is nearly planar, with a maximum atomic deviation of 0.018 (2) Å from the mean plane.[1][3] In the crystal lattice, molecules are arranged in a way that allows for significant π–π stacking between the parallel quinazoline rings of adjacent molecules, with a centroid-to-centroid distance of 3.8476 (14) Å.[1][3] This interaction is a key stabilizing force in the crystal structure.

Crystal Structure Parameters

The crystallographic data for this compound are presented in the table below.[1]

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c (Assumed from common packing) |

| a | 3.8257 (3) Å |

| b | 15.0664 (9) Å |

| c | 14.3453 (6) Å |

| β | 95.102 (5)° |

| Volume (V) | 823.59 (9) ų |

| Z | 4 |

| Radiation | Mo Kα |

| Temperature | 293 K |

| Final R-factor (R1) | 0.038 |

| wR2 (all data) | 0.095 |

Experimental Protocols

Synthesis of this compound

The synthesis is a two-step process starting from 2-amino-4-fluorobenzoic acid.[1]

Step 1: Synthesis of 7-Fluoroquinazoline-2,4(1H,3H)-dione [1]

-

Preparation: Suspend 2-amino-4-fluorobenzoic acid (100 g, 0.645 mol) in water (2 L). Add acetic acid (80 ml).

-

Reaction: While stirring vigorously with a mechanical stirrer, add a solution of sodium cyanate (NaOCN, 105 g, 1.616 mol) in water (800 ml) dropwise.

-

Stirring: Continue stirring the reaction mixture at room temperature for 30 minutes.

-

Basification: Add sodium hydroxide (NaOH, 480 g, 12 mol) in small portions, ensuring the mixture is cooled to room temperature.

-

Isolation: The resulting precipitate is collected by filtration, washed thoroughly with water, and then air-dried. This yields 7-fluoroquinazoline-2,4(1H,3H)-dione (Yield: 82%, 95 g), which is used in the next step without further purification.

Step 2: Synthesis of this compound [1]

-

Reaction Setup: Combine 7-fluoroquinazoline-2,4(1H,3H)-dione (150 g, 0.83 mol), N,N-diethylaniline (125 g, 0.84 mol), and phosphorus oxychloride (POCl₃, 500 ml) in a suitable flask.

-

Reflux: Heat the mixture to reflux and maintain it overnight.

-

Work-up: After cooling, remove the excess POCl₃ using a rotary evaporator.

-

Precipitation: Carefully pour the residue into a mixture of ice and water (~4 L).

-

Isolation: Collect the formed precipitate by filtration, wash it with water, and dry it under a vacuum to obtain the final product, this compound (Yield: 94%, 170 g).

Single Crystal Growth[1]

-

Single crystals suitable for X-ray diffraction can be obtained by recrystallizing the crude product from acetone.

Reactivity and Role in Drug Discovery

The quinazoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents, particularly in oncology.[7] Drugs like Gefitinib and Lapatinib are quinazoline derivatives that function as potent inhibitors of epidermal growth factor receptor (EGFR) tyrosine kinase, a key player in cancer cell proliferation.[2]

The primary utility of this compound stems from the high reactivity of its two chlorine atoms towards nucleophilic substitution. The C4-chloro group is generally more susceptible to displacement than the C2-chloro group, allowing for sequential and site-selective reactions. This differential reactivity enables the synthesis of a vast array of 2,4-disubstituted quinazoline derivatives.

This versatility makes it an invaluable starting material for developing inhibitors for various signaling pathways implicated in diseases. For instance, quinazoline compounds have been identified as potent inhibitors of the Wnt/β-catenin signaling pathway, which is often dysregulated in colorectal cancer.[8]

Mechanism of Action: Kinase Inhibition

Many quinazoline-based drugs exert their therapeutic effect by inhibiting protein kinases. They typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase domain. This prevents the phosphorylation of downstream substrates, thereby blocking the signal transduction cascade that promotes cell growth and survival.

Conclusion

This compound is a well-characterized compound with significant strategic importance in the field of drug discovery. Its planar structure, defined crystal packing, and, most importantly, the differential reactivity of its chloro-substituents make it an ideal scaffold for the synthesis of novel, biologically active molecules. The detailed protocols and structural data provided herein serve as a valuable resource for researchers aiming to leverage this compound in the development of next-generation therapeutics.

References

- 1. 2,4-Dichloro-7-fluoroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quinazoline - Wikipedia [en.wikipedia.org]

- 3. 2,4-Dichloro-7-fluoro-quinazoline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. This compound | 174566-15-5 | Benchchem [benchchem.com]

- 6. 2,4-Dichloro-6-fluoroquinazoline | C8H3Cl2FN2 | CID 16658238 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification of quinazoline compounds as novel potent inhibitors of Wnt/β-catenin signaling in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Data of 2,4-Dichloro-7-fluoroquinazoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

Molecular Structure and Properties

| Property | Value |

| Molecular Formula | C₈H₃Cl₂FN₂ |

| Molecular Weight | 217.03 g/mol |

| CAS Number | 174566-15-5 |

| Appearance | White to off-white solid |

| Crystal System | Monoclinic[1] |

| Molecular Geometry | The molecule is essentially planar, with a maximum deviation of 0.018 (2) Å.[1][2] |

Spectroscopic Data

¹H NMR Spectroscopy

The following table summarizes the experimental ¹H NMR data for 2,4-Dichloro-7-fluoroquinazoline.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 8.32 | m | H-5 | |

| 7.63 | d | H-8 | |

| 7.49 | t | H-6 | |

| Solvent: CDCl₃, Frequency: 400 MHz |

¹³C NMR Spectroscopy (Predicted)

| Predicted Chemical Shift (δ) ppm | Assignment |

| ~165 (d, ¹JCF ≈ 250 Hz) | C-7 |

| ~160 | C-4 |

| ~155 | C-2 |

| ~152 | C-8a |

| ~130 (d, ³JCF ≈ 10 Hz) | C-5 |

| ~120 (d, ²JCF ≈ 25 Hz) | C-6 |

| ~118 (d, ²JCF ≈ 20 Hz) | C-8 |

| ~115 | C-4a |

Disclaimer: These are predicted values and should be used as a guide for spectral interpretation. Actual experimental values may vary.

Mass Spectrometry (Predicted)

The mass spectrum of this compound is expected to show a characteristic isotopic pattern due to the presence of two chlorine atoms.

| m/z (Mass/Charge Ratio) | Species | Expected Relative Abundance |

| 216 | [M]⁺ (C₈H₃³⁵Cl₂FN₂) | 100% |

| 218 | [M+2]⁺ (C₈H₃³⁵Cl³⁷ClFN₂) | ~65% |

| 220 | [M+4]⁺ (C₈H₃³⁷Cl₂FN₂) | ~10% |

Note: The M, M+2, and M+4 peaks arise from the natural isotopic abundance of ³⁵Cl (75.8%) and ³⁷Cl (24.2%). The relative intensities are calculated based on the probability of the different isotopic combinations.[3][4][5][6]

Infrared (IR) Spectroscopy (Predicted)

The following table lists the expected characteristic infrared absorption bands for this compound.

| Wavenumber (cm⁻¹) | Vibration Type |

| 3100 - 3000 | Aromatic C-H stretch |

| 1620 - 1580 | C=N stretch (quinazoline ring) |

| 1550 - 1450 | Aromatic C=C stretch (quinazoline ring) |

| 1250 - 1150 | C-F stretch |

| 850 - 750 | C-Cl stretch |

| 900 - 675 | Aromatic C-H out-of-plane bend |

Disclaimer: These are predicted absorption ranges based on typical functional group frequencies and may not represent all the bands in an experimental spectrum.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved in a two-step process starting from 2-amino-4-fluorobenzoic acid.[1]

Step 1: Synthesis of 7-fluoroquinazoline-2,4(1H,3H)-dione

-

To a suspension of 2-amino-4-fluorobenzoic acid (100 g, 0.645 mol) in water (2 L), add acetic acid (80 ml).

-

Under vigorous stirring, add a solution of NaOCN (105 g, 1.616 mol) in water (800 ml) dropwise.

-

Stir the reaction mixture at room temperature for 30 minutes.

-

Add NaOH (480 g, 12 mol) in small portions while cooling the mixture to room temperature.

-

Add concentrated HCl (~1.2 L) dropwise to the reaction mixture to adjust the pH to ~4, which will result in strong foaming and precipitation.

-

Separate the formed precipitate by filtration, wash with water, and air-dry to yield 7-fluoroquinazoline-2,4(1H,3H)-dione.[1]

Step 2: Synthesis of this compound

-

Reflux a mixture of 7-fluoroquinazoline-2,4(1H,3H)-dione (150 g, 0.83 mol), N,N-diethylaniline (125 g, 0.84 mol), and POCl₃ (500 ml) overnight.[1]

-

Remove most of the POCl₃ by rotary evaporation.

-

Pour the residue into a mixture of water and ice (~4 L).

-

Separate the formed precipitate by filtration, wash with water, and dry under vacuum to yield this compound.[1]

X-ray Crystallography

Single crystals of this compound suitable for X-ray diffraction can be obtained by recrystallization from acetone. The crystals are mounted in inert oil and transferred to the cold gas stream of a diffractometer for data collection.[1]

Visualizations

Experimental Workflow: Synthesis of this compound

Caption: Two-step synthesis of this compound.

References

- 1. 2,4-Dichloro-7-fluoroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2,4-Dichloro-7-fluoro-quinazoline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 4. mass spectrum of 1,1-dichloroethane C2H4Cl2 CH3CHCl2 fragmentation pattern of m/z m/e ions for analysis and identification of 1,1-dichloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. youtube.com [youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Synthesis of 2,4-Dichloro-7-fluoroquinazoline from 2-amino-4-fluorobenzoic Acid

This technical guide provides a comprehensive overview of the synthesis of 2,4-dichloro-7-fluoroquinazoline, a key intermediate in the development of various pharmaceutical compounds. The synthesis commences from 2-amino-4-fluorobenzoic acid and proceeds through a two-step reaction sequence involving cyclization and subsequent chlorination. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data, and a visual representation of the synthetic pathway.

Quantitative Data Summary

The following tables summarize the quantitative data for the two-step synthesis of this compound, including reactant quantities, molar masses, and reaction yields.

Table 1: Synthesis of 7-fluoroquinazoline-2,4(1H,3H)-dione

| Reactant/Product | Chemical Formula | Molar Mass ( g/mol ) | Amount (g) | Amount (mol) | Role |

| 2-amino-4-fluorobenzoic acid | C₇H₆FNO₂ | 155.13 | 100 | 0.645 | Starting Material |

| Sodium Cyanate | NaOCN | 65.01 | 105 | 1.616 | Reagent |

| Acetic Acid | C₂H₄O₂ | 60.05 | 80 mL | - | Solvent |

| Sodium Hydroxide | NaOH | 40.00 | 480 | 12 | Reagent |

| Hydrochloric Acid (conc.) | HCl | 36.46 | ~1.2 L | - | Reagent |

| 7-fluoroquinazoline-2,4(1H,3H)-dione | C₈H₅FN₂O₂ | 180.14 | 95 | 0.527 | Product |

Table 2: Synthesis of this compound

| Reactant/Product | Chemical Formula | Molar Mass ( g/mol ) | Amount (g) | Amount (mol) | Role |

| 7-fluoroquinazoline-2,4(1H,3H)-dione | C₈H₅FN₂O₂ | 180.14 | 150 | 0.83 | Starting Material |

| Phosphorus Oxychloride | POCl₃ | 153.33 | 500 mL | - | Reagent/Solvent |

| N,N-diethylaniline | C₁₀H₁₅N | 149.23 | 125 | 0.84 | Reagent |

| This compound | C₈H₃Cl₂FN₂ | 217.03 | 170 | 0.783 | Product |

Experimental Protocols

The synthesis of this compound from 2-amino-4-fluorobenzoic acid is a two-step process. The detailed experimental procedures for each step are outlined below.

Step 1: Synthesis of 7-fluoroquinazoline-2,4(1H,3H)-dione

This initial step involves the cyclization of 2-amino-4-fluorobenzoic acid to form the quinazoline-2,4-dione ring system.

Procedure:

-

A suspension of 2-amino-4-fluorobenzoic acid (100 g, 0.645 mol) in water (2 L) is prepared in a suitable reaction vessel.

-

Acetic acid (80 ml) is added to the suspension.

-

A solution of sodium cyanate (105 g, 1.616 mol) in water (800 ml) is added dropwise to the reaction mixture under vigorous mechanical stirring.[1]

-

The reaction mixture is stirred at room temperature for 30 minutes.

-

Sodium hydroxide (480 g, 12 mol) is added in small portions, and the mixture is cooled to room temperature.

-

Concentrated hydrochloric acid (~1.2 L) is then added dropwise to the reaction mixture to adjust the pH to approximately 4, which results in strong foaming and precipitation of the product.[1]

-

The formed precipitate is collected by filtration, washed with water, and air-dried to yield 7-fluoroquinazoline-2,4(1H,3H)-dione.[1]

Yield: 82% (95 g). The product is used in the next step without further purification.[1]

Step 2: Synthesis of this compound

The second step is the chlorination of the intermediate, 7-fluoroquinazoline-2,4(1H,3H)-dione, to produce the final product.

Procedure:

-

A mixture of 7-fluoroquinazoline-2,4(1H,3H)-dione (150 g, 0.83 mol), N,N-diethylaniline (125 g, 0.84 mol), and phosphorus oxychloride (500 ml) is prepared in a reaction vessel equipped with a reflux condenser.[1]

-

The mixture is refluxed overnight.[1]

-

After the reaction is complete, the majority of the phosphorus oxychloride is removed by rotary evaporation.[1]

-

The residue is then carefully poured into a mixture of water and ice (~4 L), leading to the precipitation of the product.[1]

-

The precipitate is collected by filtration, washed with water, and vacuum-dried to give this compound.[1]

Yield: 94% (170 g).[1] Single crystals for analysis can be obtained by recrystallization from acetone.[1]

Synthetic Pathway Visualization

The following diagram illustrates the two-step synthesis of this compound from 2-amino-4-fluorobenzoic acid.

Caption: Synthetic route to this compound.

Conclusion

The synthesis of this compound from 2-amino-4-fluorobenzoic acid is a well-established and efficient two-step process. This guide provides the necessary quantitative data and detailed experimental protocols to enable the successful replication of this synthesis in a laboratory setting. The high yields reported for both steps make this a practical route for obtaining this valuable chemical intermediate for further applications in medicinal chemistry and drug discovery.

References

Fluorinated Quinazolines: A Comprehensive Technical Guide on Their Physical and Chemical Properties for Researchers and Drug Development Professionals

Introduction: The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic incorporation of fluorine atoms into the quinazoline nucleus has emerged as a powerful tool to modulate the physicochemical and pharmacological properties of these molecules. Fluorine's unique electronic properties, including its high electronegativity and ability to form strong carbon-fluorine bonds, can significantly influence factors such as metabolic stability, lipophilicity, binding affinity, and bioavailability. This technical guide provides an in-depth overview of the physical and chemical properties of fluorinated quinazolines, tailored for researchers, scientists, and professionals in drug development.

Physical and Chemical Properties

The introduction of fluorine can dramatically alter the fundamental properties of the quinazoline ring system. These changes are crucial for optimizing drug candidates.

Physicochemical Data

The following tables summarize key physicochemical data for a selection of fluorinated quinazoline derivatives. This data is essential for understanding their behavior in biological systems and for developing structure-activity relationships (SAR).

Table 1: Melting Points of Selected Fluorinated Quinazolines

| Compound | Molecular Formula | Melting Point (°C) |

| 2-(Trifluoromethyl)-3-phenylquinazolin-4(3H)-one | C₁₅H₉F₃N₂O | 168-170 |

| 6-Fluoro-2-(4-fluorophenyl)quinazolin-4(3H)-one | C₁₄H₈F₂N₂O | >300 |

| 4-Anilino-5-fluoro-6,7-(ethylenedioxy)quinazoline | C₁₆H₁₂FN₃O₂ | 264-266 |

| 2-Styryl-4(3H)-quinazolinone derivatives | - | Variable |

| 6-Fluoro-7-(piperazin-1-yl)-9-cyclopropylisothiazolo[5,4-b]quinoline-3,4(2H,9H)-dione | C₁₇H₁₇FN₄O₂S | >300 |

Table 2: Spectroscopic Data for Representative Fluorinated Quinazolines

| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | 19F NMR (δ, ppm) | UV-Vis (λmax, nm) | Emission (λem, nm) | Quantum Yield (Φ) |

| 2-(Trifluoromethyl)quinazolin-4(3H)-one derivatives | Aromatic protons typically in the range of 7.0-8.5 ppm. | Carbonyl carbon around 160-165 ppm. Aromatic carbons from 115-150 ppm. CF₃ carbon typically a quartet. | -60 to -70 | ~300-350 | ~400-500 | Variable |

| 4-Anilino-5-fluoroquinazoline derivatives | NH proton signal often observed as a doublet due to coupling with adjacent fluorine (JHF ≈ 19 Hz)[1][2][3]. Aromatic protons in the range of 7.0-9.0 ppm. | Aromatic carbons from 110-160 ppm. C-F coupled carbons show characteristic splitting. | -110 to -130 | ~320-360 | ~420-550 | Variable |

| 2-(3,5-bis(trifluoromethyl)phenyl)-quinazoline derivatives | Aromatic protons in the range of 7.5-9.0 ppm. | Aromatic carbons from 120-160 ppm. CF₃ carbons appear as quartets. | ~ -63 | 300-400[4][5][6][7] | 414-597[4][5][6][7][8] | Up to 0.88[4][5][6][7] |

Note: Specific spectral data is highly dependent on the substitution pattern and solvent used.

Synthesis and Experimental Protocols

A variety of synthetic methodologies have been developed for the preparation of fluorinated quinazolines. The choice of method often depends on the desired substitution pattern and the nature of the fluorine-containing starting materials.

General Synthesis of 2-(Trifluoromethyl)quinazolin-4(3H)-ones

A common and direct method involves the reaction of 2-aminobenzamides with trifluoroacetic acid (TFA), which serves as the trifluoromethyl source. This reaction is typically carried out at elevated temperatures in a suitable solvent like 1,2-dichloroethane (DCE)[9].

Experimental Protocol:

-

Reaction Setup: To a sealed tube, add 2-amino-N-phenylbenzamide (0.5 mmol, 1 equivalent), 1,2-dichloroethane (3 mL), and trifluoroacetic acid (5.0 mmol, 10 equivalents).

-

Reaction Conditions: Heat the reaction mixture at 140 °C for 4 hours.

-

Workup and Purification: After cooling to room temperature, concentrate the reaction mixture under reduced pressure. The residue is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 2-(trifluoromethyl)quinazolin-4(3H)-one derivative.

-

Characterization: The structure and purity of the final product are confirmed by NMR spectroscopy (¹H, ¹³C, ¹⁹F) and mass spectrometry.

Synthesis of 2-Styryl-4(3H)-quinazolinones

These compounds can be synthesized through a one-pot, three-component reaction involving an isatoic anhydride, a primary amine, and an orthoester, followed by condensation with an aromatic aldehyde[10][11][12][13][14].

Experimental Protocol:

-

Reaction Setup: A mixture of isatoic anhydride (1 equivalent), an appropriate amine (1 equivalent), and triethyl orthoacetate (1 equivalent) is heated.

-

Reaction Conditions: The mixture is heated at 120 °C for 5 hours under classical heating or at 140 °C for 20-30 minutes under microwave irradiation[10][13].

-

Aldehyde Addition: After the formation of the 2-methyl-3-substituted-quinazolin-4(3H)-one intermediate, the corresponding aromatic aldehyde (1 equivalent) is added.

-

Final Reaction and Purification: The reaction mixture is heated further to facilitate the condensation reaction. The resulting crude product is then purified by recrystallization or column chromatography to yield the (E)-2-styryl-3-substituted-quinazolin-4(3H)-one.

-

Characterization: The final product is characterized by melting point, IR, ¹H NMR, ¹³C NMR, and mass spectral analysis.

Biological Activities and Signaling Pathways

Fluorinated quinazolines exhibit a wide range of biological activities, with many derivatives showing promise as anticancer, anti-inflammatory, and central nervous system (CNS) active agents.

Anticancer Activity: Inhibition of TNF-α and Modulation of NF-κB and p53 Signaling Pathways

Several fluorinated quinazolines have demonstrated potent anticancer activity by inhibiting the production of tumor necrosis factor-alpha (TNF-α) and modulating key signaling pathways such as NF-κB and p53[15][16][17][18][19][20][21][22].

NF-κB Signaling Pathway: The NF-κB pathway is a critical regulator of the inflammatory response and cell survival. In many cancers, this pathway is constitutively active, promoting tumor growth and resistance to therapy. Certain fluorinated quinazolines have been shown to inhibit the activation of NF-κB[16][17][18][19][20][21][22]. Molecular docking studies suggest that these compounds may bind to the p50 subunit of NF-κB, preventing its translocation to the nucleus and subsequent transcription of pro-inflammatory and anti-apoptotic genes[18].

p53 Signaling Pathway: The p53 tumor suppressor protein plays a crucial role in preventing cancer formation by inducing cell cycle arrest, apoptosis, or senescence in response to cellular stress. In many tumors, p53 is mutated and loses its tumor-suppressive function. Some quinazoline derivatives have been shown to reactivate mutant p53, restoring its ability to induce apoptosis in cancer cells[23][24][25]. This reactivation can be achieved by stabilizing the wild-type conformation of the mutant p53 protein.

Caption: Anticancer mechanism of fluorinated quinazolines.

Central Nervous System (CNS) Depressant Activity

Certain fluorinated quinazolines have been investigated for their CNS depressant activities. These effects are typically evaluated using a battery of behavioral tests in animal models.

Experimental Workflow for CNS Depressant Activity Screening:

Caption: Experimental workflow for CNS depressant screening.

Experimental Protocol for Forced Swim Test:

-

Apparatus: A cylindrical container (e.g., 25 cm height, 10 cm diameter) is filled with water (23-25 °C) to a depth where the mouse cannot touch the bottom or escape.

-

Acclimatization: Animals are individually placed in the container for a pre-test session (e.g., 15 minutes) 24 hours before the actual test.

-

Drug Administration: The test compound or vehicle is administered to the animals (e.g., 30-60 minutes before the test).

-

Test Session: Each mouse is placed in the cylinder, and its behavior is recorded for a set period (e.g., 6 minutes).

-

Data Scoring: The duration of immobility (floating without struggling) during the last 4 minutes of the test is measured. A significant increase in immobility time compared to the control group is indicative of a depressant effect[26][27][28].

Conclusion

Fluorinated quinazolines represent a versatile and promising class of compounds with significant potential in drug discovery and development. The strategic incorporation of fluorine allows for the fine-tuning of their physicochemical properties, leading to enhanced biological activity and improved pharmacokinetic profiles. This guide has provided a comprehensive overview of their synthesis, key physical and chemical data, and their mechanisms of action in relevant biological pathways. The presented experimental protocols and workflows offer a practical starting point for researchers entering this exciting field. Further exploration of the vast chemical space of fluorinated quinazolines is warranted to unlock their full therapeutic potential.

References

- 1. Intramolecular N−H···F Hydrogen Bonding Interaction in a Series of 4-Anilino-5-Fluoroquinazolines: Experimental and Theoretical Characterization of Electronic and Conformational Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Intramolecular N-H⋅⋅⋅F Hydrogen Bonding Interaction in a Series of 4-Anilino-5-Fluoroquinazolines: Experimental and Theoretical Characterization of Electronic and Conformational Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Preparation and photophysical properties of quinazoline-based fluorophores - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [PDF] Preparation and photophysical properties of quinazoline-based fluorophores | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. Preparation and photophysical properties of quinazoline-based fluorophores [ouci.dntb.gov.ua]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Convenient synthesis of 2,3-disubstituted quinazolin-4(3H)-ones and 2-styryl-3-substituted quinazolin-4(3H)-ones: applications towards the synthesis of drugs - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. chem960.com [chem960.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Structure-activity relationships of 6-fluoroquinazolines: dual-acting compounds with inhibitory activities toward both TNF-alpha production and T cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Molecular docking and synthesis of novel quinazoline analogues as inhibitors of transcription factors NF-κB activation and their anti-cancer activities [pubmed.ncbi.nlm.nih.gov]

- 19. Design, synthesis and biological evaluation of novel quinazoline derivatives as potential NF-κb inhibitors - Arabian Journal of Chemistry [arabjchem.org]

- 20. researchgate.net [researchgate.net]

- 21. Anti-inflammatory activity of fluorine-substituted benzo[h]quinazoline-2-amine derivatives as NF-κB inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Development of (4-Phenylamino)quinazoline Alkylthiourea Derivatives as Novel NF-κB Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Therapeutic reactivation of mutant p53 protein by quinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Quinazoline sulfonamide derivatives targeting MicroRNA-34a/MDM4/p53 apoptotic axis with radiosensitizing activity - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Deciphering the CNS anti-depressant, antioxidant and cytotoxic profiling of methanol and aqueous extracts of Trametes versicolor and molecular interactions of its phenolic compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Evaluation of central nervous system (CNS) depressant activity of methanolic extract of Commelina diffusa Burm. in mice | springermedizin.de [springermedizin.de]

- 28. journaljpri.com [journaljpri.com]

The Quinazoline Scaffold: A Cornerstone of Modern Drug Discovery

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinazoline scaffold, a fused heterocyclic system of a benzene and a pyrimidine ring, stands as a privileged structure in medicinal chemistry. Its versatile biological activity has led to the development of numerous therapeutic agents across a wide range of diseases, most notably in oncology. This technical guide provides an in-depth exploration of the biological significance of the quinazoline core, focusing on its mechanism of action, therapeutic applications, and the signaling pathways it modulates.

Therapeutic Applications of Quinazoline Derivatives

The quinazoline nucleus is a versatile pharmacophore, with derivatives exhibiting a broad spectrum of biological activities. This has led to their investigation and application in various therapeutic areas.[1][2]

Anticancer Activity

The most prominent application of the quinazoline scaffold is in cancer therapy.[3][4] Several FDA-approved drugs and numerous clinical candidates are based on this core structure. Their primary mechanism of action in oncology is the inhibition of protein kinases, which are critical regulators of cell signaling pathways involved in cell proliferation, survival, and angiogenesis.[5][6]

Key molecular targets for quinazoline-based anticancer agents include:

-

Epidermal Growth Factor Receptor (EGFR): Overexpression or mutation of EGFR is a hallmark of many cancers, including non-small-cell lung cancer (NSCLC), breast, and colon cancer. Quinazoline derivatives, such as gefitinib and erlotinib, act as ATP-competitive inhibitors of the EGFR tyrosine kinase domain, blocking downstream signaling.[3][7]

-

Vascular Endothelial Growth Factor Receptor (VEGFR): Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. Quinazoline compounds can inhibit VEGFR, thereby suppressing tumor neovascularization.[8]

-

Phosphoinositide 3-kinase (PI3K): The PI3K/Akt/mTOR pathway is a critical signaling cascade that promotes cell growth, proliferation, and survival. Quinazoline-based molecules have been developed as potent inhibitors of PI3K.[9]

-

Poly(ADP-ribose)polymerase-1 (PARP-1): PARP-1 is a key enzyme in the DNA repair process. Inhibiting PARP-1 in cancers with specific DNA repair deficiencies can lead to synthetic lethality.[10]

Anti-inflammatory Activity

Quinazoline derivatives have demonstrated significant anti-inflammatory properties.[11] Their mechanisms of action in this context often involve the inhibition of key inflammatory mediators and signaling pathways, such as:

-

Cyclooxygenase (COX) enzymes: Certain quinazoline compounds selectively inhibit COX-1 or COX-2, enzymes responsible for the synthesis of prostaglandins, which are key mediators of inflammation.[12][13]

-

Nuclear Factor-kappa B (NF-κB): The NF-κB signaling pathway is a central regulator of the inflammatory response. Quinazoline derivatives have been shown to inhibit NF-κB activation, thereby reducing the expression of pro-inflammatory genes.[2][14]

Antimicrobial Activity

The quinazoline scaffold has also been a source of potent antimicrobial agents, with activity against a range of pathogens:

-

Antibacterial Activity: Quinazoline derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria, including drug-resistant strains.[15] Their mechanisms can involve the inhibition of essential bacterial enzymes like DNA gyrase.[2]

-

Antifungal Activity: Several quinazoline compounds have demonstrated significant activity against various fungal species, including Candida albicans and Aspergillus niger.[16][17]

-

Antiviral Activity: The antiviral potential of quinazolines has been explored, with some derivatives showing activity against viruses such as influenza.

Quantitative Data on Biological Activity

The following tables summarize the biological activity of representative quinazoline derivatives, providing a quantitative basis for comparison.

Anticancer Activity

| Compound/Drug | Target/Cell Line | IC50/GI50 (µM) | Reference |

| Gefitinib | EGFR (wild-type) | 0.08 - 0.1 | |

| Erlotinib | EGFR (wild-type) | 0.1 | [4] |

| Lapatinib | EGFR & HER2 | 0.16 (EGFR), 0.1 (HER2) | [4] |

| Compound 11d | VEGFR2 | 5.49 | [18] |

| LU1501 | SK-BR-3 (breast cancer) | 10.16 ± 0.86 | [19] |

| LU1501 | HCC1806 (breast cancer) | 10.66 ± 1.01 | [19] |

| Compound 6n | A549 (lung cancer) | 5.9 ± 1.69 | |

| Compound 6n | SW-480 (colorectal cancer) | 2.3 ± 5.91 | [20] |

| Compound 6n | MCF-7 (breast cancer) | 5.65 ± 2.33 | [20] |

| Compound 32 | A549 (lung cancer) | 0.02 ± 0.091 | [21] |

| Compound 23 | A549 (lung cancer) | 0.019 ± 0.002 | [21] |

| Compound 23 | MCF-7 (breast cancer) | 0.016 ± 0.001 | [21] |

| Compound 5d | HepG2 (liver cancer) | 1.94 | [22] |

| Compound 5d | MCF-7 (breast cancer) | 7.1 | [22] |

| Compound 5d | MDA-231 (breast cancer) | 3.2 | [22] |

Anti-inflammatory Activity

| Compound | Target | IC50 (µM) | Reference |

| Compound 13i | NF-κB transcriptional activity | < 50 | [11] |

| Compound 16 | NF-κB transcriptional activity | < 50 | [11] |

| Compound 19 | IL-6 production | 0.84 | [14] |

| Compound 19 | TNFα production | 4.0 | [14] |

| Compound 4 | COX-2 | 0.33 | [13] |

| Compound 6 | COX-2 | 0.40 | [13] |

| Compound 8k | NO production | 1.12 | [23] |

| Compound 3b | COX-1 | single-digit micromolar | [12] |

| Compound 9b | COX-1 | 0.064 | [12] |

Antibacterial and Antifungal Activity

| Compound | Organism | MIC (µg/mL) | Reference |

| Compound 8ga | E. coli | 4-8 | [12] |

| Compound 8gc | S. aureus | 4-8 | [12] |

| Compound 8gd | P. putida | 4-8 | [12] |

| Compound 13 | Various bacteria | 5-20 | [14] |

| Compound 19 | Various bacteria | 2.5-15 | [14] |

| Compound 20 | Various bacteria | 2.5-15 | [14] |

| Compound 3a | S. aureus | 25.6 ± 0.5 | [16] |

| Compound 3a | B. subtilis | 24.3 ± 0.4 | [16] |

| Compound 3a | P. aeruginosa | 30.1 ± 0.6 | [16] |

| Compound 3a | E. coli | 25.1 ± 0.5 | [16] |

| Compound 3a | A. fumigatus | 18.3 ± 0.6 | [16] |

| Compound 3a | S. cerevisiae | 23.1 ± 0.4 | [16] |

| Compound 3a | C. albicans | 26.1 ± 0.5 | [16] |

| Compound 4a | C. albicans | 2 | [2] |

| Compound 4c | S. typhimurium | 4 | [2] |

| Compound 19 | P. aeruginosa | 0.15 | [24] |

| Compound 20 | B. subtilis | 0.5 | [24] |

| THTQ | C. albicans | 7.5 | [17] |

| THTQ | A. niger | 15 | [17] |

Key Signaling Pathways and Mechanisms of Action

The biological effects of quinazoline derivatives are mediated through their interaction with various cellular signaling pathways. Understanding these pathways is crucial for rational drug design and development.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling cascade plays a pivotal role in cell proliferation, survival, and differentiation. Ligand binding to EGFR triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This creates docking sites for adaptor proteins, leading to the activation of downstream pathways such as the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways. Quinazoline-based EGFR inhibitors act as ATP-competitive inhibitors, preventing this autophosphorylation and subsequent signal transduction.

Caption: EGFR signaling pathway and the inhibitory action of quinazoline derivatives.

VEGFR2 Signaling Pathway

The Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is the primary mediator of angiogenesis. Binding of VEGF to VEGFR2 leads to receptor dimerization, autophosphorylation, and activation of downstream signaling cascades, including the PI3K/Akt and MAPK pathways, which promote endothelial cell proliferation, migration, and survival. Quinazoline-based VEGFR2 inhibitors block the ATP-binding site of the kinase domain, thereby inhibiting angiogenesis and suppressing tumor growth.[1]

Caption: VEGFR2 signaling and its inhibition by quinazoline-based compounds.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, metabolism, and survival. Activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs) leads to the activation of PI3K, which phosphorylates PIP2 to generate PIP3. PIP3 recruits Akt to the cell membrane, where it is activated by PDK1. Activated Akt then phosphorylates a variety of downstream targets, including mTOR, leading to cell growth and proliferation. Quinazoline derivatives can directly inhibit PI3K, thereby blocking this entire signaling cascade.[3]

Caption: The PI3K/Akt/mTOR signaling pathway and its inhibition by quinazolines.

NF-κB Signaling Pathway

The NF-κB transcription factor plays a crucial role in regulating the expression of genes involved in inflammation, immunity, and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the activation of the IκB kinase (IKK) complex, which phosphorylates IκB, targeting it for ubiquitination and proteasomal degradation. This releases NF-κB, allowing it to translocate to the nucleus and activate gene transcription. Quinazoline derivatives can inhibit this pathway at various points, including the inhibition of IKK.[14]

Caption: The NF-κB signaling pathway and its modulation by quinazoline compounds.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of quinazoline derivatives.

Synthesis of Gefitinib

Gefitinib is a widely used EGFR inhibitor. A common synthetic route is as follows:[1][4]

Step 1: Synthesis of 4-(3-chloro-4-fluoroanilino)-6,7-dimethoxyquinazoline

-

To a solution of 4-chloro-6,7-dimethoxyquinazoline in isopropanol, add 3-chloro-4-fluoroaniline.

-

Reflux the mixture for 4-6 hours.

-

Cool the reaction mixture and filter the precipitate.

-

Wash the solid with isopropanol and dry to obtain the product.

Step 2: Synthesis of 4-(3-chloro-4-fluoroanilino)-7-methoxy-6-hydroxyquinazoline

-

Suspend the product from Step 1 in N-methyl-2-pyrrolidone (NMP).

-

Add a demethylating agent such as L-methionine and methanesulfonic acid.

-

Heat the mixture at 150-160 °C for 8-10 hours.

-

Cool the reaction mixture, add water, and adjust the pH to 7-8 with a base.

-

Filter the precipitate, wash with water, and dry.

Step 3: Synthesis of Gefitinib

-

To a suspension of the product from Step 2 in dimethylformamide (DMF), add potassium carbonate.

-

Add 1-(3-chloropropyl)morpholine.

-

Heat the mixture at 80-90 °C for 6-8 hours.

-

Cool the reaction, pour into water, and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer, dry over sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by chromatography to obtain gefitinib.

In Vitro EGFR Kinase Inhibition Assay (Luminescence-based)

This assay measures the ability of a compound to inhibit the kinase activity of EGFR.[4]

Materials:

-

Recombinant human EGFR kinase

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

ATP

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

Test compounds dissolved in DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White opaque 96-well or 384-well plates

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

In a multi-well plate, add the kinase buffer, EGFR enzyme, and peptide substrate.

-

Add the test compound dilutions to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.

-

Incubate for 40 minutes at room temperature.

-

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate for 30 minutes at room temperature.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to controls (no inhibitor and no enzyme).

-

Determine the IC50 value by plotting percent inhibition versus compound concentration.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[25]

Materials:

-

Cancer cell lines of interest

-

Cell culture medium and supplements

-

Test compounds dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO).

-

Incubate the plate for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each treatment relative to the vehicle control.

-

Determine the IC50 value by plotting cell viability versus compound concentration.

Experimental Workflow for Evaluating Quinazoline Derivatives

The following diagram illustrates a typical workflow for the discovery and preclinical evaluation of quinazoline-based therapeutic agents.

References

- 1. thieme-connect.de [thieme-connect.de]

- 2. mdpi.com [mdpi.com]

- 3. indigobiosciences.com [indigobiosciences.com]

- 4. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ukm.my [ukm.my]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. Synthesis, Inhibitory Activity, and In Silico Modeling of Selective COX-1 Inhibitors with a Quinazoline Core - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, synthesis of 2,3-disubstitued 4(3H)-quinazolinone derivatives as anti-inflammatory and analgesic agents: COX-1/2 inhibitory activities and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Synthesis, Anti-microbial and Molecular Docking Studies of Quinazolin-4(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis, Characterization, Antibacterial, Antifungal and Anticorrosion Activities of 1,2,4-Triazolo[1,5-a]quinazolinone - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Modified Synthesis of Erlotinib Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Modified synthesis of erlotinib hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. bpsbioscience.com [bpsbioscience.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

- 23. tandfonline.com [tandfonline.com]

- 24. Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2,4-Dichloro-7-fluoroquinazoline: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Dichloro-7-fluoroquinazoline is a pivotal heterocyclic intermediate, widely recognized for its versatile applications in medicinal chemistry, particularly in the development of targeted cancer therapies. Its unique structural features, including the reactive chlorine atoms at the 2 and 4 positions and the fluorine atom at the 7-position, make it an ideal scaffold for the synthesis of a diverse range of potent and selective kinase inhibitors. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and applications of this compound in drug discovery, with a focus on its role in the development of inhibitors for key oncogenic kinases such as EGFR, VEGFR, Aurora, and FLT3. Detailed experimental protocols, quantitative biological data, and visual representations of synthetic workflows and targeted signaling pathways are presented to facilitate its use in research and development.

Chemical and Physical Properties

This compound is a solid, crystalline compound with the molecular formula C₈H₃Cl₂FN₂ and a molecular weight of 217.02 g/mol .[1] Its structure is characterized by a fused pyrimidine and benzene ring system, with two chlorine substituents and one fluorine substituent.

| Property | Value | Reference |

| Molecular Formula | C₈H₃Cl₂FN₂ | [1] |

| Molecular Weight | 217.02 g/mol | [1] |

| CAS Number | 174566-15-5 | |

| Appearance | Crystalline solid | [1] |

| Melting Point | Not explicitly stated | |

| Solubility | Soluble in common organic solvents | |

| Crystal Structure | Monoclinic | [1] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from 2-amino-4-fluorobenzoic acid.[1]

Experimental Protocol: Synthesis of this compound[1]

Step 1: Synthesis of 7-fluoroquinazoline-2,4(1H,3H)-dione

-

To a suspension of 2-amino-4-fluorobenzoic acid (100 g, 0.645 mol) in water (2 L), add acetic acid (80 ml).

-

Under vigorous stirring, add a solution of sodium cyanate (NaOCN) (105 g, 1.616 mol) in water (800 ml) dropwise.

-

Stir the reaction mixture at room temperature for 30 minutes.

-

Add sodium hydroxide (NaOH) (480 g, 12 mol) in small portions while cooling the mixture to room temperature.

-

Acidify the reaction mixture to a pH of approximately 4 by the dropwise addition of concentrated hydrochloric acid (~1.2 L). Be cautious of strong foaming.

-

Filter the resulting precipitate, wash with water, and air-dry to obtain 7-fluoroquinazoline-2,4(1H,3H)-dione. (Yield: 82%)

Step 2: Synthesis of this compound

-

Reflux a mixture of 7-fluoroquinazoline-2,4(1H,3H)-dione (150 g, 0.83 mol), N,N-diethylaniline (125 g, 0.84 mol), and phosphorus oxychloride (POCl₃) (500 ml) overnight.

-

Remove the excess POCl₃ by rotary evaporation.

-

Pour the residue into an ice/water mixture (~4 L).

-

Filter the formed precipitate, wash with water, and dry under vacuum to yield this compound. (Yield: 94%)

Caption: Synthetic workflow for this compound.

Reactivity and Applications in Kinase Inhibitor Synthesis

The chlorine atoms at the C2 and C4 positions of the quinazoline ring are highly susceptible to nucleophilic substitution, making this compound a versatile precursor for a wide array of derivatives. The C4 chlorine is generally more reactive than the C2 chlorine, allowing for sequential and regioselective substitutions. This differential reactivity is exploited in the synthesis of 4-aminoquinazoline derivatives, a class of compounds that have shown significant promise as kinase inhibitors.

Experimental Protocol: General Synthesis of 4-Anilino-7-fluoroquinazoline Derivatives

-

Dissolve this compound (1 equivalent) in a suitable solvent such as isopropanol or acetonitrile.

-

Add the desired aniline derivative (1-1.2 equivalents) and a base such as triethylamine or diisopropylethylamine (2-3 equivalents).

-

Reflux the reaction mixture for 4-12 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Filter the resulting precipitate, wash with water, and purify by recrystallization or column chromatography to obtain the desired 2-chloro-4-anilino-7-fluoroquinazoline derivative.

-

Further functionalization at the C2 position can be achieved by subsequent nucleophilic substitution with another amine or other nucleophiles under more forcing conditions.

Biological Activity of 7-Fluoroquinazoline Derivatives

Derivatives of this compound have been extensively investigated as inhibitors of various protein kinases implicated in cancer progression. The 7-fluoro substituent can enhance the binding affinity and pharmacokinetic properties of these inhibitors.

| Target Kinase | Derivative Structure | IC₅₀ (nM) | Reference |

| EGFR | 4-(3-bromoanilino)-6,7-diethoxyquinazoline | 0.006 | [2] |

| VEGFR-2 | Quinazoline derivative 11d | 5490 | [3] |

| Aurora A | BPR1K871 | 22 | [4] |

| Aurora B | BPR1K871 | 13 | [4] |

| FLT3 | BPR1K871 | 19 | [4] |

Targeted Signaling Pathways

Quinazoline-based inhibitors developed from this compound exert their therapeutic effects by interfering with key signaling pathways that drive cancer cell proliferation, survival, and angiogenesis.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, initiates downstream signaling cascades, primarily the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, leading to cell proliferation and survival.[5] Quinazoline-based inhibitors competitively bind to the ATP-binding site in the EGFR kinase domain, preventing autophosphorylation and subsequent activation of these downstream pathways.[5]

Caption: Inhibition of the EGFR signaling pathway by a quinazoline derivative.

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels.[3] Upon binding of its ligand, VEGF, VEGFR-2 dimerizes and autophosphorylates, activating downstream pathways such as the Akt/mTOR/p70s6k pathway, which promotes endothelial cell proliferation, migration, and survival.[3] Quinazoline derivatives can inhibit VEGFR-2 kinase activity, thereby blocking angiogenesis and cutting off the tumor's blood supply.[3]

Aurora Kinase Signaling Pathway

Aurora kinases (A and B) are serine/threonine kinases that play critical roles in mitosis, including centrosome maturation, spindle assembly, and chromosome segregation. Overexpression of Aurora kinases is common in many cancers and is associated with genomic instability. Quinazoline-based inhibitors targeting Aurora kinases can disrupt mitosis and induce apoptosis in cancer cells.

FLT3 Signaling Pathway

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that is frequently mutated in acute myeloid leukemia (AML), leading to constitutive activation and uncontrolled proliferation of leukemic cells.[4] Dual inhibitors targeting both FLT3 and Aurora kinases, derived from quinazoline scaffolds, have shown potent anti-leukemic activity.[4]

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of potent and selective kinase inhibitors. Its favorable chemical properties and reactivity allow for the efficient generation of diverse libraries of compounds targeting key signaling pathways in cancer. The information presented in this guide, including detailed synthetic protocols, quantitative biological data, and pathway diagrams, is intended to serve as a valuable resource for researchers and scientists in the field of drug discovery and development, facilitating the exploration of novel quinazoline-based therapeutics.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

Reactivity of Chlorine Atoms on the Quinazoline Ring: A Technical Guide for Drug Development Professionals

An in-depth exploration of the synthetic versatility and strategic functionalization of chloroquinazolines in modern medicinal chemistry.

The quinazoline scaffold is a cornerstone in contemporary drug discovery, forming the structural basis of numerous approved therapeutics and clinical candidates.[1][2][3] The strategic introduction and subsequent manipulation of chlorine substituents on this privileged heterocycle are pivotal for the synthesis of diverse compound libraries and the fine-tuning of pharmacological activity. This technical guide provides a comprehensive overview of the reactivity of chlorine atoms on the quinazoline ring, with a focus on nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. Detailed experimental protocols, quantitative data summaries, and visualizations of relevant signaling pathways are presented to support researchers, scientists, and drug development professionals in this dynamic field.

Nucleophilic Aromatic Substitution (SNAr) on Chloroquinazolines

Nucleophilic aromatic substitution (SNAr) is a fundamental transformation for the functionalization of chloroquinazolines, enabling the introduction of a wide array of nitrogen, oxygen, and sulfur nucleophiles. The reactivity of the chlorine atom is highly dependent on its position on the quinazoline ring, with the C4 position being significantly more susceptible to nucleophilic attack than the C2 position.[4][5] This enhanced reactivity is attributed to the electron-withdrawing effect of the adjacent nitrogen atom (N3), which stabilizes the Meisenheimer intermediate formed during the reaction.[5]

Regioselectivity in Polychlorinated Quinazolines

In di- and trichlorinated quinazoline systems, the inherent reactivity differences between the chlorine-bearing positions allow for selective functionalization. For instance, in 2,4-dichloroquinazoline, nucleophilic attack occurs preferentially at the C4 position under mild conditions, leaving the C2-chloro substituent intact for subsequent modifications.[4][5] Reaction at the C2 position typically requires harsher conditions, such as higher temperatures.[5] This regioselectivity is a powerful tool for the sequential and controlled synthesis of polysubstituted quinazoline derivatives.

Common Nucleophiles and Reaction Conditions

A variety of nucleophiles can be employed in the SNAr of chloroquinazolines, including anilines, aliphatic amines, hydrazines, and thiols.[2][6][7] Microwave irradiation has been shown to significantly accelerate these reactions, often leading to higher yields and shorter reaction times compared to conventional heating.[2]

Table 1: Selected Examples of Nucleophilic Aromatic Substitution on 4-Chloroquinazolines

| Starting Material | Nucleophile | Conditions | Product | Yield (%) | Reference |

| 4-Chloro-6-bromo-2-phenylquinazoline | N-Methyl-3-bromoaniline | THF/H₂O, Microwave, 120 °C, 20 min | 6-Bromo-N-(3-bromophenyl)-N-methyl-2-phenylquinazolin-4-amine | 72 | [2] |

| 4-Chloro-6-iodo-2-phenylquinazoline | N-Methyl-3-bromoaniline | THF/H₂O, Microwave, 120 °C, 20 min | N-(3-Bromophenyl)-6-iodo-N-methyl-2-phenylquinazolin-4-amine | 73 | [2] |

| 4-Chloroquinazoline | 4-Aminobenzaldehyde | NMP, conc. HCl (cat.), 60 °C, 1 h | 4-(Quinazolin-4-ylamino)benzaldehyde | 77 | [8] |

| 2,4,7-Trichloroquinazoline | Thiophenol | DMF, K₂CO₃, rt, 12 h | 2,7-Dichloro-4-(phenylthio)quinazoline | - | [9] |

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have emerged as indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds in the synthesis of complex quinazoline derivatives.[9][10] These methods offer a high degree of functional group tolerance and provide access to a vast chemical space that is often inaccessible through traditional methods.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is a robust and widely used method for the arylation and heteroarylation of chloroquinazolines.[9][10] The C4-chloro position is generally more reactive in Suzuki-Miyaura couplings, allowing for regioselective functionalization.[9]

Sonogashira, Negishi, and Kumada Couplings

Other notable palladium-catalyzed reactions for the functionalization of chloroquinazolines include the Sonogashira coupling (alkynylation), Negishi coupling (organozinc reagents), and Kumada coupling (Grignard reagents).[10] These reactions provide versatile pathways for the introduction of diverse substituents onto the quinazoline core.

Table 2: Palladium-Catalyzed Cross-Coupling Reactions of Chloroquinazolines

| Starting Material | Coupling Partner | Catalyst/Ligand | Base/Solvent | Product | Yield (%) | Reference |

| 2,4,7-Trichloroquinazoline | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ / Dioxane, H₂O | 2,4-Dichloro-7-(4-methoxyphenyl)quinazoline | 85 | [9] |

| 2,7-Dichloro-4-(phenylthio)quinazoline | 3-Tolylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ / Dioxane, H₂O | 7-Chloro-4-(phenylthio)-2-(m-tolyl)quinazoline | 92 | [9] |

| 2-Amino-5-iodobenzamide | Phenylacetylene | Pd/C-PPh₃-CuI | Et₃N / EtOH, reflux | 2-Amino-5-(phenylethynyl)benzamide | - | [10] |

Experimental Protocols

General Procedure for Microwave-Assisted N-Arylation of 4-Chloroquinazolines[2]

-

To a microwave-safe reaction vessel, add the 4-chloroquinazoline derivative (1.0 equiv.), the aniline (1.2 equiv.), and a 1:1 mixture of THF and water.

-

Seal the vessel and place it in a microwave reactor.

-

Irradiate the mixture at 120 °C for the specified time (typically 10-120 minutes).

-

After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

General Procedure for Suzuki-Miyaura Coupling of 2,4,7-Trichloroquinazoline[9]

-

To a reaction flask, add 2,4,7-trichloroquinazoline (1.0 equiv.), the arylboronic acid (1.2 equiv.), Pd(PPh₃)₄ (0.05 equiv.), and K₂CO₃ (2.0 equiv.).

-

Add a 3:1 mixture of dioxane and water.

-

Heat the reaction mixture at 80 °C under an inert atmosphere for 12 hours.

-

After cooling, dilute the mixture with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash chromatography.

Synthesis of 4-Chloroquinazoline from Quinazolin-4(3H)-one[11]

-

To a stirring suspension of quinazolin-4(3H)-one (1.0 equiv.) in thionyl chloride (10-15 mL per gram of starting material) at room temperature, add DMF (catalytic amount) dropwise.

-

Reflux the mixture for 2 hours.

-

Allow the mixture to cool to room temperature and then carefully quench with cold water.

-

Extract the product with dichloromethane.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the 4-chloroquinazoline.

Role in Drug Discovery: Targeting Signaling Pathways

Quinazoline derivatives are prominent in oncology drug discovery, with many acting as inhibitors of key signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis.[1][11] The reactivity of chloroquinazolines is instrumental in the synthesis of potent and selective kinase inhibitors.

EGFR and VEGFR Inhibition

Many 4-anilinoquinazoline derivatives are potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) tyrosine kinases.[1][2] By blocking the ATP-binding site of these receptors, these compounds inhibit downstream signaling cascades that are crucial for tumor growth.